molecular formula C10H6N2O4 B3060557 5-Nitroquinoline-2-carboxylic acid CAS No. 525-47-3

5-Nitroquinoline-2-carboxylic acid

Cat. No. B3060557
CAS RN: 525-47-3
M. Wt: 218.17 g/mol
InChI Key: PHELEJSJZGCLEJ-UHFFFAOYSA-N
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Description

5-Nitroquinoline-2-carboxylic acid is an organic compound with the molecular formula C10H6N2O4 . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, including 5-Nitroquinoline-2-carboxylic acid, has been a subject of interest in the field of organic chemistry. Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

Quinoline, the parent compound of 5-Nitroquinoline-2-carboxylic acid, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The nitro group and carboxylic acid group in 5-Nitroquinoline-2-carboxylic acid are likely to introduce additional reactivity to the molecule.


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The presence of the nitro group and carboxylic acid group in 5-Nitroquinoline-2-carboxylic acid may influence its reactivity.

Scientific Research Applications

Biological Activity and Drug Analogs

5-Nitroquinoline derivatives, including 5-Nitroquinoline-2-carboxylic acid, have garnered interest due to their high biological activity, making them potential sources for drug preparations. This group of compounds is structurally analogous to 4-quinolone-3-carboxylic acid, known for its broad spectrum of antibacterial action. Such analogs are explored in the pharmaceutical context for developing new drug entities (Glushkov & Davydova, 1992).

Molecular Adducts and Optical Applications

The molecular adducts of 5-Nitroquinoline with other compounds, such as indole-2-carboxylic acid, have been prepared and characterized. These adducts exhibit charge transfer and a network of hydrogen-bonding interactions. Although they show a weak second-order non-linear optical signal in thin film form, their optical quality is not yet suitable for potential non-linear optical applications (Lynch et al., 1998).

Photocleavage Properties

The photocleavage of N-acyl-8-nitrotetrahydroquinolines, which is closely related to 5-Nitroquinoline-2-carboxylic acid, has been studied. This process, which yields free carboxylic acids, indicates the potential of 8-nitrotetrahydroquinolyl as a photosensitive protecting group for carboxylic acids. This discovery has implications in photochemistry and possibly in drug delivery systems (Amit et al., 1976).

Reactivity in Chemical Synthesis

5-Nitroquinoline-2-carboxylic acid and its derivatives demonstrate significant reactivity in chemical synthesis. They are used as intermediates in various organic reactions, contributing to the synthesis of complex molecules that could have pharmaceutical or material science applications. This reactivity makes them valuable in synthetic organic chemistry (Gadomsky & Yakuschenko, 2016).

Safety And Hazards

According to one source, the safety signal word for 5-Nitroquinoline-2-carboxylic acid is “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Quinoline and its derivatives, including 5-Nitroquinoline-2-carboxylic acid, continue to be a major focus in the field of medicinal chemistry due to their versatile applications. There is a growing interest in developing greener and more sustainable chemical processes for the synthesis of these compounds . Furthermore, there is ongoing research into the synthesis of bioactive compounds anchored with heterocyclic compounds in different classes that have pharmacological activities .

properties

IUPAC Name

5-nitroquinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-10(14)8-5-4-6-7(11-8)2-1-3-9(6)12(15)16/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHELEJSJZGCLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200502
Record name 5-Nitroquinaldic acid
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Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroquinoline-2-carboxylic acid

CAS RN

525-47-3
Record name 5-Nitro-2-quinolinecarboxylic acid
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Record name 5-NITROQUINALDIC ACID
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Record name 5-nitroquinoline-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Knez, N Coquelle, A Pišlar, S Žakelj, M Jukič… - European journal of …, 2018 - Elsevier
… Compound 12 was synthesised from 8-hydroxy-5-nitroquinoline-2-carboxylic acid [46] (34 mg, 0.145 mmol, 1.0 eq.) via general procedure A. It was purified by column chromatography …
Number of citations: 79 www.sciencedirect.com
FH Ebetino - 1984 - search.proquest.com
… reaction of 38 in acetic acid with bromine, after stirring overnight in the dark in the presence of silver trifluoroacetate,36 we isolated 7-bromo-8-methoxy-5nitroquinoline-2-carboxylic acid …
Number of citations: 2 search.proquest.com

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